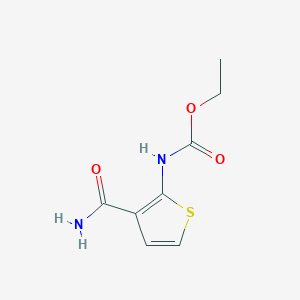

ethyl N-(3-carbamoylthiophen-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

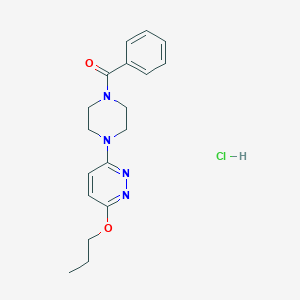

Ethyl (3-carbamoylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C9H10N2O4S . It has a molecular weight of 242.26 and is a solid at room temperature . The IUPAC name for this compound is ethyl { [3- (aminocarbonyl)-2-thienyl]amino} (oxo)acetate .

Molecular Structure Analysis

The InChI code for Ethyl (3-carbamoylthiophen-2-yl)carbamate is 1S/C9H10N2O4S/c1-2-15-9(14)7(13)11-8-5(6(10)12)3-4-16-8/h3-4H,2H2,1H3,(H2,10,12)(H,11,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis

Ethyl (3-carbamoylthiophen-2-yl)carbamate is a solid at room temperature . It has a melting point of 185°C .Scientific Research Applications

Carcinogenicity and Toxicity Studies

Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane), commonly found in alcoholic beverages and fermented foods, was reassessed for its carcinogenicity by international scientists. This compound has been classified as a probable carcinogen (Baan et al., 2007).

Food and Environmental Toxicant : Ethyl carbamate, present in fermented food products and alcoholic beverages, is classified as a Group 2A carcinogen. It may cause neurological disorders after long-term exposure. This has led to extensive studies on its formation, metabolism, detection methods, and mitigation strategies (Gowd et al., 2018).

Anticancer Research

- Anticancer Agents : Ethyl carbamate derivatives have shown potential as anticancer agents. For instance, specific derivatives bind with cellular tubulin, produce cell accumulation at mitosis, and exhibit cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Antiviral Properties

- Antiviral Properties : Derivatives of ethyl carbamate, such as ethyl(3-ethyladamant-1-yl)carbamate, demonstrate high antiviral activity against viruses like herpes simplex and adenovirus. This suggests its potential use in antiviral treatments (Klimochkin et al., 2017).

Detection and Analysis in Alcoholic Beverages

- Quantitative Detection in Alcoholic Beverages : Surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of ethyl carbamate in alcoholic beverages. This method is significant for assessing and identifying ethyl carbamate in the industry (Yang et al., 2013).

Mitigation in Alcoholic Beverages

- Prevention in Alcoholic Beverages : Research has progressed in preventing the accumulation of ethyl carbamate in alcoholic beverages. Various methods incorporating physical, chemical, and enzymatic technologies have been explored to eliminate this compound (Zhao et al., 2013).

Reduction in Wine Fermentation

- Reduced Production in Wine Fermentation : Strategies to reduce ethyl carbamate in wine have been developed, including the use of genetically modified yeast strains. These strains show significantly lower production of ethyl carbamate, thus making wines safer for consumption (Guo et al., 2016).

Synthesis and Applications in Organic Chemistry

- Synthesis of Thieno[3,4-d]pyrimidines : Ethyl carbamate has been used in the synthesis of various organic compounds, such as thieno[3,4-d]pyrimidines, which have potential applications in medicinal chemistry (Ryndina et al., 2002).

Safety and Hazards

The safety information for Ethyl (3-carbamoylthiophen-2-yl)carbamate includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

ethyl N-(3-carbamoylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-7-5(6(9)11)3-4-14-7/h3-4H,2H2,1H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJVWBGUXGJDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CS1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2363287.png)

![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)

![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2363302.png)

![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)